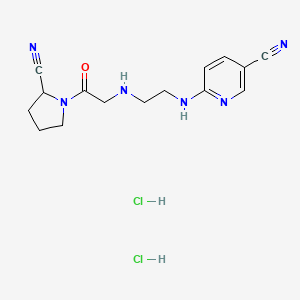
DPP-728 HCl
Vue d'ensemble
Description
DPP-728 HCl, also known as NVP-DPP 728, is a compound with the molecular formula C15H20Cl2N6O . It is a cyanopyrrolidine and is considered a novel orally active CD26 antigen (dipeptidyl peptidase IV, DPP-IV) inhibitor .
Molecular Structure Analysis
The molecular weight of DPP-728 HCl is 371.3 g/mol . The IUPAC name for the compound is 6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
DPP-728 HCl is a white to off-white powder . It has a molecular weight of 371.3 g/mol and a molecular formula of C15H20Cl2N6O . The compound has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .Applications De Recherche Scientifique
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-728 HCl is known to inhibit DPP-4, an enzyme that degrades incretin hormones . This inhibition can lead to an increase in the levels of these hormones, which are involved in the regulation of glucose metabolism .
Interaction with Flavonoids
Research has shown that DPP-728 HCl can interact with flavonoids, a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects . This interaction can lead to the inhibition of DPP-4, thus enhancing the effects of incretin hormones .
Treatment of Type 2 Diabetes
DPP-728 HCl has been studied for its potential use in the treatment of type 2 diabetes . By inhibiting DPP-4, it can increase the levels of incretin hormones, which stimulate insulin secretion and thus help regulate blood glucose levels .
Modulation of Inflammatory Response
NVP 728 has been found to modulate the inflammatory response, which could have implications for the treatment of diseases characterized by inflammation .
Stimulation of β-Cell Replication
Research has shown that NVP 728 can stimulate the replication of β-cells . These cells, found in the pancreas, produce insulin and are crucial for the regulation of blood glucose levels .
Potential Use in Food and Pharmaceutical Applications
Due to its ability to inhibit DPP-4 and its interactions with other compounds such as flavonoids, DPP-728 HCl has high research potential and application prospects in food and pharmaceutical applications .
Role in β-Cell Regeneration
The inhibition of DPP-4 by NVP 728 can promote β-cell regeneration . This could be particularly beneficial in conditions such as type 1 diabetes, where β-cell destruction is a major issue .
Reduction of Insulitis
NVP 728 has been found to reduce insulitis, a condition characterized by inflammation of the islets of Langerhans in the pancreas . This could have implications for the treatment of diabetes, as insulitis can lead to the destruction of insulin-producing β-cells .
Mécanisme D'action
Target of Action
DPP-728 HCl, also known as NVP 728, is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism and is a therapeutic target for the treatment of type 2 diabetes .
Mode of Action
NVP 728 inhibits DPP-4 by binding to it, thereby preventing the enzyme from cleaving and inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) . These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells . By inhibiting DPP-4, NVP 728 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by NVP 728 is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in a glucose-dependent manner . By inhibiting DPP-4, NVP 728 prevents the degradation of these incretins, leading to increased insulin secretion, decreased glucagon release, and ultimately, reduced blood glucose levels .
Pharmacokinetics
They have a moderate volume of distribution and a half-life that allows for once or twice daily dosing .
Result of Action
The inhibition of DPP-4 by NVP 728 leads to an increase in active incretin levels, which in turn stimulates insulin secretion and inhibits glucagon release . This results in a decrease in blood glucose levels, making NVP 728 an effective treatment for type 2 diabetes . Additionally, NVP 728 has been shown to improve glucose tolerance, increase insulin and GLP-1 levels, augment insulin secretion and GLUT-2 levels, and preserve islet size .
Propriétés
IUPAC Name |
6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACOBVZDCLAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DPP-728 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



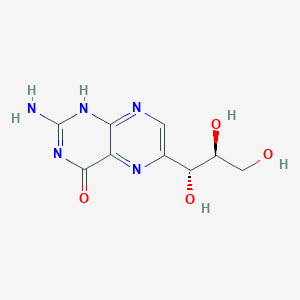

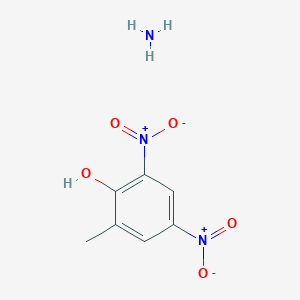
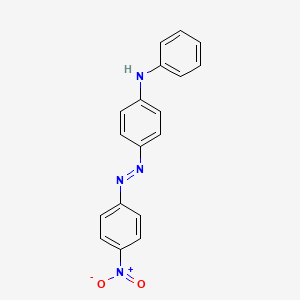

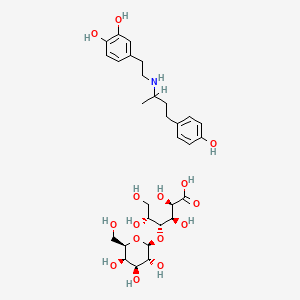
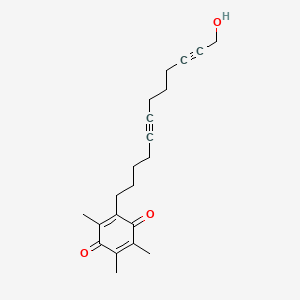
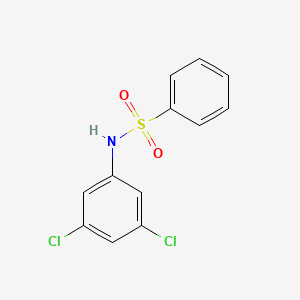

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)



